molecular formula C12H12N2O2 B2919268 6,6''-Dimethoxy-2,2''-bipyridine CAS No. 39858-88-3

6,6''-Dimethoxy-2,2''-bipyridine

Cat. No. B2919268
CAS RN: 39858-88-3
M. Wt: 216.24
InChI Key: VTQFXXAIEGWEIA-UHFFFAOYSA-N
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Description

6,6’-Dimethoxy-2,2’-bipyridine is a chemical compound with the molecular formula C12H12N2O2 . It has an average mass of 216.236 Da and a monoisotopic mass of 216.089874 Da . It’s commonly used as a ligand to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) .


Synthesis Analysis

The synthesis of 6,6’-Dimethoxy-2,2’-bipyridine has been reported from 6-bromopicoline . More detailed synthetic strategies to prepare 2,2’-bipyridine and its mono-substituted, symmetrical, and unsymmetrical 3,3’-, 4,4’-, 5,5’-, and 6,6’-disubstituted derivatives are discussed in the literature .


Molecular Structure Analysis

The molecular structure of 6,6’-Dimethoxy-2,2’-bipyridine is planar with a trans-conformation about the inter-annular C–C bond . The crystalline structure of this compound has been investigated .


Chemical Reactions Analysis

6,6’-Dimethoxy-2,2’-bipyridine is known to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) . It has been used in the formation of heteroleptic copper(I) complexes .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 308.4±37.0 °C at 760 mmHg, and a flash point of 113.1±16.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 44 Å2 .

Scientific Research Applications

Catalytic Activities

6,6''-Dimethoxy-2,2''-bipyridine has been utilized in various catalytic activities. For example, it's involved in the synthesis and characterization of palladium(II) and platinum(II) complexes, leading to cyclometalated derivatives useful in different catalytic processes (Cocco, Zucca, Stoccoro, Serratrice, Guerri, & Cinellu, 2014). Additionally, it plays a role in the reduction of carbon dioxide to CO and formate using a molecular ruthenium electrocatalyst, exhibiting high turnover frequencies and efficiency (Machan, Sampson, & Kubiak, 2015).

Solar Energy Conversion

In the field of solar energy conversion, 6,6''-Dimethoxy-2,2''-bipyridine-based copper(I) complexes have been synthesized for incorporation into copper-based dye-sensitized solar cells (DSCs), demonstrating their potential in renewable energy technologies (Constable, Hernández Redondo, Housecroft, Neuburger, & Schaffner, 2009).

Anticancer Properties

Several studies have focused on the antiproliferative effects of dinuclear gold(III) compounds with 6,6''-Dimethoxy-2,2''-bipyridyl ligands. These compounds have shown potential as anticancer agents, with significant cytotoxic properties against human tumor cell lines (Casini, Cinellu, Minghetti, Gabbiani, Coronnello, Mini, & Messori, 2006).

Molecular Structures and Spectroscopic Properties

The molecular structures and spectroscopic properties of luminescent rhenium(I) N-heterocyclic carbene complexes containing 6,6''-Dimethoxy-2,2''-bipyridine ligands have been explored, contributing to our understanding of their photophysical behavior (Xue, Chan, Su, Cheung, Liu, & Che, 1998).

Enhanced Stability and Efficacy in Electroluminescence

Research on light-emitting electrochemical cells (LECs) has demonstrated the positive impact of attaching methoxy groups to the bipyridine ligand in heteroleptic copper(I) complexes, leading to enhanced stability and efficacy in electroluminescence applications (Fresta, Volpi, Milanesio, Garino, Barolo, & Costa, 2018).

Role in Hydrogenation Reactions

6,6''-Dimethoxy-2,2''-bipyridine has been studied in the context of hydrogenation reactions. Its coordination sphere geometry significantly influences the recombination and regeneration behavior in dye-sensitized solar cell applications, demonstrating its multifaceted roles in catalysis (Saygili, Stojanović, Michaels, Tiepelt, Teuscher, Massaro, Pavone, Giordano, Zakeeruddin, Boschloo, Moser, Grätzel, Muñoz‐García, Hagfeldt, & Freitag, 2018).

Future Directions

The use of 6,6’-Dimethoxy-2,2’-bipyridine in the formation of heteroleptic copper(I) complexes and its impact on device design has been reported . This suggests potential future directions in the development of devices using this compound.

properties

IUPAC Name

2-methoxy-6-(6-methoxypyridin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-11-7-3-5-9(13-11)10-6-4-8-12(14-10)16-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQFXXAIEGWEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=NC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6''-Dimethoxy-2,2''-bipyridine

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